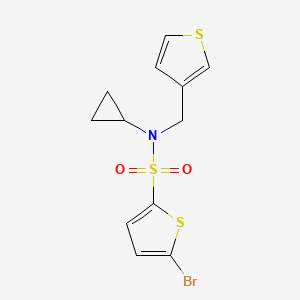

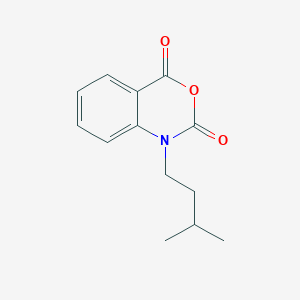

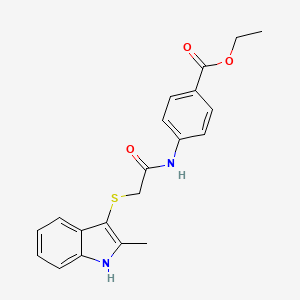

5-bromo-N-cyclopropyl-N-(thiophen-3-ylmethyl)thiophene-2-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-bromo-N-cyclopropyl-N-(thiophen-3-ylmethyl)thiophene-2-sulfonamide, also known as BCTC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BCTC is a potent and selective inhibitor of the transient receptor potential cation channel subfamily V member 1 (TRPV1), which is a non-selective cation channel that is widely expressed in sensory neurons.

Aplicaciones Científicas De Investigación

Enzyme Inhibition and Antibacterial Properties

A facile synthesis method for thiophene sulfonamide derivatives demonstrated potent urease inhibition and antibacterial activities. These compounds, synthesized through Suzuki cross-coupling reactions, showed significant hemolytic activity and antibacterial properties against various strains, highlighting their potential in developing new antimicrobial agents (Noreen et al., 2017).

Anticonvulsant Activity

Research on 5-(arylthio)-, 5-(arylsulfinyl)-, and 5-(arylsulfonyl)thiophene-2-sulfonamides has revealed their potential in cerebrovasodilation and anticonvulsant activities. Among these, sulfones with specific halogen substitutions showed the highest anticonvulsant activity, suggesting their utility in developing therapies for seizure-related disorders (Barnish et al., 1981).

Solubilization and Micellar Media Studies

The solubilization behaviors of thiophene derivatives in micellar solutions of anionic surfactants like sodium dodecyl sulphate (SDS) have been extensively studied. These investigations help understand the interactions between thiophene derivatives and SDS, offering insights into the physicochemical properties of such compounds in various media (Saeed et al., 2017).

Catalytic Applications and Selective Synthesis

Research into camphor-derived sulfur ylides for the cyclopropanation of electron-deficient alkenes and epoxidation of aldehydes underlines the versatility of thiophene derivatives in synthetic chemistry. These studies not only explore the enantioselective synthesis of complex molecular structures but also the rationale behind diastereoselectivity and enantioselectivity, contributing to the advancement of organic synthesis methodologies (Deng et al., 2006).

Metal Complexes and Biological Activities

The synthesis and characterization of sulfonamide-derived ligands and their metal complexes have been explored for their antibacterial, antifungal, and cytotoxic activities. These studies provide a foundation for the development of new compounds with potential applications in treating infectious diseases and cancer (Chohan & Shad, 2011).

Propiedades

IUPAC Name |

5-bromo-N-cyclopropyl-N-(thiophen-3-ylmethyl)thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrNO2S3/c13-11-3-4-12(18-11)19(15,16)14(10-1-2-10)7-9-5-6-17-8-9/h3-6,8,10H,1-2,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVYPFBQRGHKMJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(CC2=CSC=C2)S(=O)(=O)C3=CC=C(S3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrNO2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-ethoxyphenoxy)-N-{1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}acetamide](/img/structure/B2559754.png)

![3-Cyclopropylidene-8-(4-methoxybenzenesulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2559760.png)

![3-(4-Bromophenyl)-5-(4-methylpiperazino)[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2559763.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-phenoxyacetamide](/img/structure/B2559767.png)

![N-[(2-Piperidin-1-ylpyridin-3-yl)methyl]oxirane-2-carboxamide](/img/structure/B2559774.png)

![4-[(5Z)-5-[(3-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2559775.png)